

The Evolving Landscape of KRAS G12C Inhibitors: An In Vivo Efficacy Showdown

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Compound of Interest

Compound Name: KRAS G12C inhibitor 30

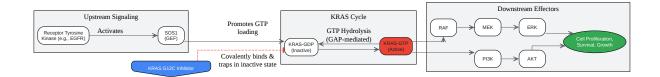
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The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a paradigm shift in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). With the first approvals of sotorasib and adagrasib, the race is on to develop next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance. This guide provides a comparative analysis of the in vivo efficacy of key KRAS G12C inhibitors, drawing upon preclinical data to inform researchers, scientists, and drug development professionals.

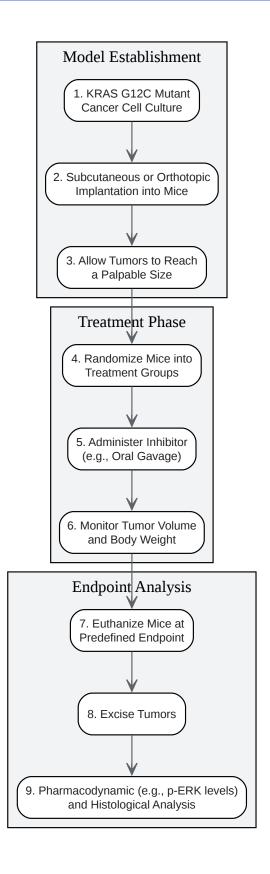
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

KRAS, a small GTPase, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that, in the inactive state, is accessible to covalent inhibitors. These drugs form an irreversible bond with the cysteine, locking KRAS in its inactive conformation and thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK and PI3K-AKT pathways.









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